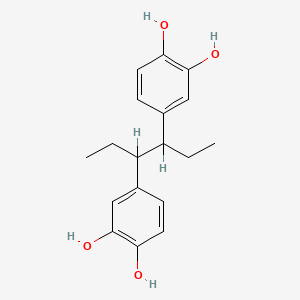
3,3'-Dihydroxyhexestrol
Descripción
3,3'-Dihydroxyhexestrol is a synthetic organic compound structurally related to hexestrol, a nonsteroidal estrogen agonist. Hexestrol derivatives are characterized by a central ethylene or hexene backbone substituted with hydroxyl and aromatic groups.
Propiedades
Número CAS |
79199-51-2 |
|---|---|
Fórmula molecular |
C18H22O4 |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
4-[4-(3,4-dihydroxyphenyl)hexan-3-yl]benzene-1,2-diol |
InChI |
InChI=1S/C18H22O4/c1-3-13(11-5-7-15(19)17(21)9-11)14(4-2)12-6-8-16(20)18(22)10-12/h5-10,13-14,19-22H,3-4H2,1-2H3 |
Clave InChI |
SQJDIVYCVVFMOZ-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC(=C(C=C1)O)O)C(CC)C2=CC(=C(C=C2)O)O |
SMILES canónico |
CCC(C1=CC(=C(C=C1)O)O)C(CC)C2=CC(=C(C=C2)O)O |
Otros números CAS |
79199-51-2 |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The following table summarizes structural, functional, and regulatory differences between 3,3'-Dihydroxyhexestrol and related compounds:
Structural and Functional Comparisons
- Estrogenic Derivatives: this compound shares a stilbene-like backbone with DES but differs in hydroxyl group placement. This structural variation may alter receptor binding kinetics and potency. DES is a well-known carcinogen, while this compound’s antiandrogenic properties suggest divergent mechanisms .
- Antiandrogenic Agents: Nordihydroguaiaretic Acid (NDGA): A lignan with natural antiandrogenic and antioxidant effects. Unlike synthetic this compound, NDGA is plant-derived and classified as Generally Recognized as Safe (GRAS) in specific applications . HPTE (entry 110, ): A metabolite of methoxychlor with potent antiandrogenic activity. Both HPTE and this compound may compete for androgen receptor binding but differ in metabolic stability .
Toxicity and Regulatory Profiles
- This compound: No specific toxicity data are provided in the evidence, but its structural analogs (e.g., DES) are linked to carcinogenicity and reproductive toxicity.
- 3,3'-Diaminobenzidine: A carcinogenic and mutagenic compound restricted under REACH.
Research Findings and Gaps
- Antiandrogenic Activity : this compound is listed among compounds with antiandrogenic effects in effect-directed analyses, though potency rankings relative to HPTE or NDGA are unspecified .
- Ecotoxicity: Analogous to 3,3'-Diaminobenzidine (), this compound’s environmental mobility and persistence remain unstudied.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


